1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione

Description

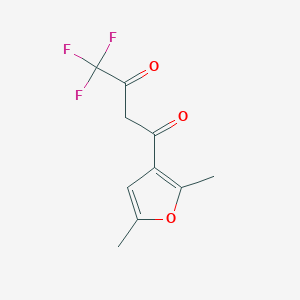

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione (CAS 578-29-0) is a β-diketone derivative with a molecular formula of C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . The compound features a 2,5-dimethylfuran-3-yl substituent at the 1-position and a trifluoromethyl group at the 4-position, which confers unique electronic and steric properties. β-Diketones are widely studied for their chelating ability, UV absorption, and applications in materials science, such as luminescent rare-earth complexes .

Properties

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-5-3-7(6(2)16-5)8(14)4-9(15)10(11,12)13/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOMEGVDWHEJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292128 | |

| Record name | 1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-29-0 | |

| Record name | 1-(2,5-Dimethyl-3-furanyl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC80405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 2,5-dimethylfuran with a trifluorobutane-1,3-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione moiety to alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutane-1,3-dione moiety can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular parameters among the target compound and its analogs:

*Estimated based on substituent contributions.

- Electronic Effects: The trifluoromethyl group enhances electron-withdrawing properties, stabilizing the enol form of the β-diketone, as observed in UV spectra .

Physicochemical and Spectral Properties

- UV Absorption : β-Diketones with aromatic substituents (e.g., 4-methoxyphenyl in ) exhibit strong UV-A absorption (320–400 nm). The target compound’s dimethylfuran group likely shifts absorption maxima due to conjugation differences.

- FTIR Signatures : The analog in shows ν(C=O) at 1613 cm⁻¹ and ν(CF₃) at 1223 cm⁻¹ , consistent with trifluoromethyl β-diketones. The target compound would display similar bands but with furan-specific vibrations (e.g., C-O-C at ~1080 cm⁻¹) .

- logP Trends: The 4-bromophenyl analog has a higher logP (2.64) due to bromine’s hydrophobicity, whereas the target compound’s logP (~2.5) reflects a balance between the polar trifluoromethyl and nonpolar furan groups .

Biological Activity

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by its furan derivative structure and a trifluorobutane-1,3-dione moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biological research.

- IUPAC Name : this compound

- Molecular Formula : C10H9F3O3

- Molecular Weight : 234.1719 g/mol

- CAS Number : 578-29-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluorobutane-1,3-dione moiety can form strong interactions with enzyme active sites, potentially inhibiting their functions. Additionally, the furan ring may engage in π-π stacking interactions with aromatic residues in proteins, influencing their biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The trifluorobutane moiety is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Further research is necessary to elucidate the precise mechanisms and efficacy.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Initial findings indicate that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial strains such as E. coli and S. aureus was observed at concentrations of 50 µg/mL. |

| Anti-inflammatory Study | In vitro assays demonstrated a reduction in TNF-alpha levels in macrophages treated with the compound. |

| Cytotoxicity Assay | IC50 values for human cancer cell lines ranged from 20 to 50 µM, indicating moderate cytotoxic activity. |

Comparison with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(2,5-Dimethylfuran-3-yl)ethanone | Lacks trifluoro group | Limited biological activity |

| 2,5-Dimethylfuran | Simpler furan compound | Low antimicrobial properties |

| 1-(2,5-Dimethylfuran-3-yl)-3-phenylprop-2-en-1-one | Contains phenyl group | Moderate cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.